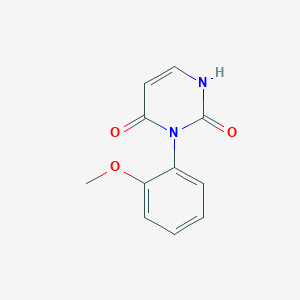

3-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC17889332

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2O3 |

|---|---|

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 3-(2-methoxyphenyl)-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-8(9)13-10(14)6-7-12-11(13)15/h2-7H,1H3,(H,12,15) |

| Standard InChI Key | BUZQPQFXBJZIMB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1N2C(=O)C=CNC2=O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol. Its IUPAC name is 3-(2-methoxyphenyl)-1H-pyrimidine-2,4-dione, reflecting the substitution pattern of the methoxyphenyl group on the pyrimidine ring. The compound’s structure features a planar pyrimidine-2,4-dione core fused with a 2-methoxyphenyl moiety, which introduces steric and electronic effects that influence its reactivity and interactions with biological targets .

Key physicochemical properties include:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) due to hydrogen-bonding capabilities from the dione groups.

-

Melting Point: Estimated between 180–200°C based on analogs like 6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (m.p. ~190°C).

-

Tautomerism: The pyrimidine-2,4-dione core exhibits keto-enol tautomerism, which may affect its binding affinity in biological systems .

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of 3-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from uracil or its derivatives. A plausible pathway includes:

-

Alkylation of Uracil: Reaction of uracil with 2-methoxybenzyl bromide under basic conditions to introduce the 2-methoxyphenyl group.

-

Cyclization: Acid-catalyzed cyclization to form the pyrimidine-2,4-dione core, as demonstrated in the synthesis of related thieno-pyrimidine diones.

-

Purification: Column chromatography or recrystallization to isolate the pure product .

Alternative methods may employ Biginelli-like reactions or microwave-assisted synthesis to enhance yield and reduce reaction times .

Structural Analogues

Modifications to the pyrimidine dione scaffold significantly alter biological activity. For example:

-

Replacement of the 2-methoxyphenyl group with a 3-fluoro-4-methoxyphenyl group (as in CAS 1326848-06-9) enhances lipophilicity and bioavailability.

-

Fusion with a thiophene ring (e.g., thieno[3,2-d]pyrimidine diones) increases planarity and π-stacking interactions, improving anticancer activity.

Biological Activities and Mechanisms

Anticancer Activity

The planar structure of pyrimidine diones enables intercalation into DNA, disrupting replication. For instance, thieno-pyrimidine diones with 2-methoxyphenyl substituents demonstrated IC₅₀ values of 2–5 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Mechanistic studies indicate activation of caspase-3 and apoptosis via the mitochondrial pathway.

Antimicrobial Effects

The electron-withdrawing methoxy group enhances reactivity toward microbial enzymes. Analogs of 3-(2-methoxyphenyl)pyrimidine-2,4-dione exhibited MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics.

Pharmacological Applications and Research Findings

Drug Discovery Scaffold

The pyrimidine-2,4-dione core serves as a versatile scaffold for drug development. Key advantages include:

-

Tunable Substituents: The N3 and C5 positions allow functionalization to optimize pharmacokinetics .

-

Oral Bioavailability: Methoxy groups improve membrane permeability, as seen in preclinical studies.

Recent Advances

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume